2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE
Description
2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a pyrazole ring substituted with an iodine atom and a carbonyl group, as well as a hydrazinecarbothioamide moiety
Properties
IUPAC Name |
1-[(4-iodo-1-methylpyrazole-3-carbonyl)amino]-3-(oxolan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN5O2S/c1-17-6-8(12)9(16-17)10(18)14-15-11(20)13-5-7-3-2-4-19-7/h6-7H,2-5H2,1H3,(H,14,18)(H2,13,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGRKYWJKIFGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NNC(=S)NCC2CCCO2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common approach is to start with the iodination of a pyrazole derivative, followed by the introduction of the carbonyl group through acylation. The hydrazinecarbothioamide moiety is then introduced via a condensation reaction with an appropriate hydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The iodine atom on the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution could result in a derivative with a different substituent on the pyrazole ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It might be used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE depends on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE include other pyrazole derivatives and hydrazinecarbothioamide compounds. Examples include:
- 4-iodo-1-methyl-1H-pyrazole
- N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide
Uniqueness
What sets this compound apart from similar compounds is the specific combination of functional groups and the potential for unique reactivity and applications. The presence of the iodine atom, carbonyl group, and hydrazinecarbothioamide moiety in a single molecule provides opportunities for diverse chemical transformations and interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
